![molecular formula C13H17N5 B5631166 6-cyclopropyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5631166.png)
6-cyclopropyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of heterocyclic compounds like 6-cyclopropyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine typically involves microwave irradiative cyclocondensation or multi-step synthesis methods. For instance, compounds with pyrimidine and pyrazole rings have been synthesized using microwave irradiation, demonstrating the effectiveness of this method in heterocyclic chemistry due to its time efficiency and enhanced reaction rates (Deohate & Palaspagar, 2020). Another approach is the iminophosphorane-mediated annulation for pyrazolo[4,3-d]pyrimidin-7(6H)-ones synthesis, showcasing the versatility in generating complex structures (Wu et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by spectroscopic studies, including IR, NMR (1H and 13C), mass spectrometry, and sometimes X-ray diffraction. These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for confirming the synthesized compound's identity. For example, studies on similar compounds have utilized NMR and IR spectroscopy for structure elucidation (Wu et al., 2005).
Chemical Reactions and Properties
The chemical behavior of such compounds often involves reactions with amines, alcohols, or acids, leading to various derivatives that could have different biological activities. Cyclocondensation, aminolysis, and other reactions are common in modifying the core structure, influencing the compound's reactivity and interaction with biological targets (Novakov et al., 2017).
properties
IUPAC Name |
6-cyclopropyl-N-[2-(2-methylpyrazol-3-yl)ethyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-18-11(5-7-17-18)4-6-14-13-8-12(10-2-3-10)15-9-16-13/h5,7-10H,2-4,6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRTATXNJEWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCNC2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.